molecular formula C9H9F3N2O3S B13868971 1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate

1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate

Cat. No.: B13868971
M. Wt: 282.24 g/mol
InChI Key: YKNHQDDGQXDLIF-UHFFFAOYSA-N
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Description

1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate typically involves the reaction of 1-methyl-6,7-dihydro-1H-indazole with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.

    Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research has indicated its potential use in developing anti-inflammatory and anticancer drugs.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation. The compound may also interact with other molecular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate can be compared with other indazole derivatives such as:

    1H-indazole-4-yl trifluoromethanesulfonate: Lacks the methyl group at the 1-position.

    2H-indazole-4-yl trifluoromethanesulfonate: Contains a different tautomeric form.

    1-methyl-1H-indazole-4-yl trifluoromethanesulfonate:

Properties

Molecular Formula

C9H9F3N2O3S

Molecular Weight

282.24 g/mol

IUPAC Name

(1-methyl-6,7-dihydroindazol-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C9H9F3N2O3S/c1-14-7-3-2-4-8(6(7)5-13-14)17-18(15,16)9(10,11)12/h4-5H,2-3H2,1H3

InChI Key

YKNHQDDGQXDLIF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CCC2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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